molecular formula C11H8F3N3 B1268523 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 26974-09-4

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

Numéro de catalogue: B1268523
Numéro CAS: 26974-09-4
Poids moléculaire: 239.2 g/mol
Clé InChI: ZHXBPRJAAQLLMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This particular compound is characterized by the presence of a phenyl group at the 4-position, a trifluoromethyl group at the 6-position, and an amino group at the 2-position of the pyrimidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Phenyl Group: The phenyl group is introduced at the 4-position through a substitution reaction, often using phenyl halides in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 6-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.

    Amination: The amino group is introduced at the 2-position through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-Amino-4-phenyl-6-trifluoromethylpyrimidine: Similar structure but different substitution pattern.

    4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinamine: Contains a fluorine atom instead of a phenyl group.

    2-(2,6-Dihalophenyl)-3-pyrimidinyl-1,3-thiazolidin-4-one: Exhibits anti-HIV-1 activity.

Uniqueness

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various applications .

Activité Biologique

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its role as a modulator of various biological pathways, particularly its effects on Toll-like receptor 8 (TLR8) and its anticancer properties.

Structure and Synthesis

The compound is characterized by a pyrimidine core with a trifluoromethyl group at position 6 and a phenyl substituent at position 4. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Various derivatives of this compound have been synthesized to explore structure-activity relationships (SAR) that enhance biological activity.

TLR8 Modulation

Recent studies have highlighted the role of this compound as a negative modulator of TLR8, which is crucial in the innate immune response. TLR8 activation can lead to inflammatory and autoimmune diseases. The compound demonstrated low-micromolar inhibition of TLR8-mediated signaling in HEK293 cells, indicating its potential as a therapeutic agent for conditions associated with excessive TLR8 activation .

Compound Inhibition Concentration (µM) Cell Type Mechanism
This compound<10HEK293TLR8 signaling inhibition

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting cancer cell proliferation in various cancer cell lines, including HCT116 (colon cancer), PC3 (prostate cancer), and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

In one study, derivatives of this compound were tested for their ability to inhibit Aurora kinase A (AURKA), an important target in cancer therapy. The derivative exhibited significant inhibition of AURKA activity, leading to G2/M phase cell cycle arrest and activation of apoptotic pathways through caspase cleavage .

Cell Line IC50 (µM) Mechanism
HCT11612AURKA inhibition, apoptosis
PC315Cell cycle arrest
A54920Apoptosis induction

Case Studies

  • TLR8 Inhibition : A systematic investigation into the SAR of pyrimidine-based TLR8 modulators revealed that the trifluoromethyl group significantly enhances inhibitory activity. Compounds similar to this compound displayed concentration-dependent inhibition, underscoring its therapeutic potential in inflammatory diseases .
  • Cancer Cell Studies : In vitro studies demonstrated that treatment with derivatives led to reduced clonogenicity in HCT116 cells, with associated morphological changes indicative of apoptosis. The binding affinity to AURKA was confirmed through in silico docking studies, supporting the hypothesis that structural modifications can enhance biological activity .

Propriétés

IUPAC Name

4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBPRJAAQLLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347040
Record name 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26974-09-4
Record name 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.